Technical Whitepaper: Synthesis, Characterization, and Applications of 4-Methoxy-2,6-dimethylaniline Hydrochloride
Technical Whitepaper: Synthesis, Characterization, and Applications of 4-Methoxy-2,6-dimethylaniline Hydrochloride
Executive Summary
4-Methoxy-2,6-dimethylaniline hydrochloride (CAS: 102440-03-9) is a highly specialized, electron-rich aromatic amine salt utilized extensively as a pharmaceutical intermediate and an advanced ligand building block in organometallic catalysis. This whitepaper provides a rigorous, self-validating guide to its physicochemical profiling, bottom-up synthesis, and downstream applications. Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind handling this compound to ensure robust reproducibility and analytical integrity.
Physicochemical Profiling & Identification
Quantitative data and structural identifiers are critical for analytical validation. The hydrochloride salt is overwhelmingly preferred over the free base (CAS: 34743-49-2) in laboratory settings due to its enhanced oxidative stability and superior aqueous solubility. The electron-rich nature of the free aniline makes it highly susceptible to auto-oxidation in air; protonating the amine to form the salt significantly lowers the HOMO (Highest Occupied Molecular Orbital) energy, stabilizing the molecule for long-term storage and physiological assay conditions.
Table 1: Physicochemical and Identification Data
| Property / Identifier | Free Base | Hydrochloride Salt |
| CAS Number | 34743-49-2 | 102440-03-9 |
| Molecular Formula | C9H13NO | C9H14ClNO (C9H13NO·HCl) |
| Molecular Weight | 151.21 g/mol | 187.67 g/mol |
| Physical State | Solid / Oil (temperature dependent) | Crystalline Solid |
| SMILES | COc1cc(C)c(N)c(C)c1 | COc1cc(C)c([NH3+])c(C)c1.[Cl-] |
| Monoisotopic Mass | 151.0997 Da | 187.0764 Da |
| XLogP3 | 1.9 | N/A (Salt form) |
Synthesis & Manufacturing Workflow
The synthesis of 4-methoxy-2,6-dimethylaniline relies on the selective O-alkylation of 4-amino-3,5-dimethylphenol, followed by salification .
Causality in Experimental Design: The primary synthetic challenge is avoiding N-alkylation of the amine group. To achieve high chemoselectivity, sodium 2-methylpropan-2-ol (sodium tert-butoxide) is employed. As a sterically hindered base, it selectively deprotonates the less hindered phenolic hydroxyl group without participating in nucleophilic attack or promoting unwanted N-alkylation. The subsequent addition of ethereal HCl ensures the precipitation of the salt, driving the purification process via crystallization.
Step-by-Step Methodology: Self-Validating Synthesis
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Step 1: Deprotonation. Under argon protection, dissolve 4-amino-3,5-dimethylphenol (50 mg, 0.36 mmol) and sodium tert-butoxide (52 mg, 0.55 mmol) in anhydrous DMF (1 mL).
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Validation Checkpoint: The solution should exhibit a slight color change indicating phenoxide formation.
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Step 2: Electrophilic Methylation. Add iodomethane (0.021 mL, 0.33 mmol) dropwise. Stir overnight at room temperature.
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Step 3: Aqueous Workup. Dilute the reaction with dichloromethane (20 mL). Wash sequentially with aqueous NaOH (2 × 15 mL) to deprotonate and remove unreacted starting phenol, followed by saturated brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄.
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Step 4: Chromatographic Purification. Concentrate under reduced pressure and purify via silica gel column chromatography (hexane/ethyl acetate = 2/1).
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Validation Checkpoint: Run TLC (Hexane:EtOAc 2:1). The product spot will have a higher Rf than the starting material. LC-MS must confirm an m/z of 152.1 [M+H]+.
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Step 5: Salification. Dissolve the purified free base in minimal dry diethyl ether. Dropwise add 1M HCl in diethyl ether until precipitation ceases. Filter the precipitate, wash with cold ether, and dry under vacuum to yield 4-methoxy-2,6-dimethylaniline hydrochloride.
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Validation Checkpoint: ¹H-NMR (in DMSO-d6) must show a broad downfield ammonium peak (-NH3+) integrating to 3 protons, confirming complete salt formation.
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Chemoselective synthesis and salification workflow of 4-Methoxy-2,6-dimethylaniline HCl.
Applications in Pharmaceutical & Material Sciences
Active Pharmaceutical Ingredient (API) Development: PDE3/4 Inhibitors
4-Methoxy-2,6-dimethylaniline is a critical nucleophilic building block in the synthesis of tricyclic fused heterocyclic PDE3/4 dual inhibitors . In these workflows, the aniline derivative is reacted with a halogenated tricyclic core in isopropanol at elevated temperatures (90°C). The electron-donating methoxy and methyl groups enhance the nucleophilicity of the amine, facilitating efficient cross-coupling or SNAr reactions. These synthesized dual inhibitors demonstrate high bioavailability and are targeted for respiratory and inflammatory diseases.
Organometallic Catalysis: Pyridine Diimine (PDI) Ligands
In advanced materials chemistry, the compound is utilized to synthesize p-methoxyPDI (pyridine diimine) pincer ligands . Reacting 2,6-diacetylpyridine with 4-methoxy-2,6-dimethylaniline under acidic catalysis (p-TsOH) yields a tridentate ligand.
Causality: A Dean-Stark trap is employed to continuously remove water, exploiting Le Chatelier's principle to drive the reversible Schiff base condensation to completion. The resulting ligand is complexed with Iron (Fe) to create highly active reduced Fe catalysts for the dimerization of alpha-olefins into alkyl cyclobutane fuels. The steric bulk of the 2,6-dimethyl groups on the aniline ring dictates the precise geometry of the catalytic pocket, ensuring high regioselectivity during olefin insertion.
Biocatalysis: Enzymatic Oligomerization
Oxidoreductase enzymes, such as horseradish peroxidase (HRP), can catalyze the oxidative oligomerization of arylamines. Research has demonstrated that 4-methoxy-2,6-dimethylaniline undergoes oxidative dimerization in the presence of HRP and H₂O₂ to form complex quinone-anil derivatives (e.g., 3,5-dimethylbenzoquinone-1-(4′-methoxy-2′,6′-dimethyl)anil) . This green-chemistry approach is highly valued for synthesizing redox-active oligomers without the need for toxic heavy-metal catalysts.
Synthesis and application of p-methoxyPDI iron catalysts for olefin dimerization.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized 4-methoxy-2,6-dimethylaniline hydrochloride, the following self-validating Quality Control protocol must be executed before downstream application:
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LC-MS Analysis: Utilize an ESI+ ionization source. The mass spectrum must display a dominant peak at m/z 152.1 [M+H]+, corresponding to the free base mass, as the HCl salt rapidly dissociates in the LC mobile phase.
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NMR Spectroscopy: ¹H-NMR (400 MHz, DMSO-d6) is critical for structural confirmation. The spectrum must show:
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A singlet for the methoxy group (~3.7 ppm, 3H).
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A singlet for the two aromatic methyl groups (~2.2 ppm, 6H).
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A singlet for the two symmetrical aromatic protons (~6.6 ppm, 2H).
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Salt Confirmation: The presence of a broad downfield peak (~10.0 ppm, 3H) confirms the presence of the hydrochloride salt (-NH3+).
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References
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PubChem. "4-Methoxy-2,6-dimethylaniline | C9H13NO | CID 1403909". National Center for Biotechnology Information. URL:[Link]
- Google Patents. "EP4467543A1 - Tricyclic fused heterocyclic pde3/4 dual inhibitor and use thereof". European Patent Office.
- Google Patents. "US10604711B1 - Alkyl cyclobutane fuels". United States Patent and Trademark Office.
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National Institutes of Health (PMC). "Enzymatic oligomerization and polymerization of arylamines: state of the art and perspectives". Appl Microbiol Biotechnol. URL:[Link]
